molecular formula C13H12N2OS B5746857 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide

3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide

Cat. No. B5746857
M. Wt: 244.31 g/mol
InChI Key: ZCTFEKXLTBIPDW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide, also known as MTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a thiazole-based derivative that exhibits a range of biochemical and physiological properties that make it an attractive candidate for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide is not fully understood, but it is believed to involve the inhibition of PTPs, which play a key role in the regulation of cellular signaling pathways. By inhibiting PTPs, the compound may disrupt the balance of signaling pathways, leading to the induction of apoptosis in cancer cells. Additionally, the compound's ability to act as a fluorescent probe for ROS may be due to its ability to undergo oxidation and form a fluorescent product.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide exhibits a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of PTPs, and the detection of ROS. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide in lab experiments is its versatility. The compound can be used as a fluorescent probe, an inhibitor of PTPs, and as a potential anticancer agent. Additionally, the compound's antioxidant properties make it a useful tool in the study of oxidative stress-related diseases. However, one of the limitations of using the compound is its relatively low yield in synthesis, which may limit its availability for certain experiments.

Future Directions

There are several future directions for the study of 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further investigation into the compound's mechanism of action and its potential as an anticancer agent is warranted. The compound's antioxidant properties also make it a promising candidate for the treatment of oxidative stress-related diseases. Finally, the development of new applications for the compound, such as in the detection of other reactive species, may further expand its potential uses in scientific research.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide involves the reaction of 2-aminothiazole and 4-methylphenylacrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate amide which is then dehydrated to form the final product. The yield of the synthesis is typically around 60-70%.

Scientific Research Applications

3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as an inhibitor of protein tyrosine phosphatases (PTPs). The compound has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-10-2-4-11(5-3-10)6-7-12(16)15-13-14-8-9-17-13/h2-9H,1H3,(H,14,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTFEKXLTBIPDW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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